molecular formula C16H19N3O3S B267306 N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide

N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide

Cat. No. B267306
M. Wt: 333.4 g/mol
InChI Key: ALAKHWRKORUFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide, also known as MCC-950, is a potent inhibitor of NLRP3 inflammasome activation. The NLRP3 inflammasome is a key component of the innate immune system, and its activation has been implicated in a range of inflammatory diseases, including gout, type 2 diabetes, and Alzheimer's disease. MCC-950 has shown promise as a potential therapeutic agent for these conditions, as well as other inflammatory disorders.

Mechanism of Action

N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide works by inhibiting the NLRP3 inflammasome, a complex of proteins that is activated in response to a range of danger signals, including pathogens, toxins, and cellular damage. Activation of the NLRP3 inflammasome leads to the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), which drive inflammation. N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide binds to a specific site on the NLRP3 protein, preventing its activation and subsequent cytokine production.
Biochemical and Physiological Effects:
In addition to its effects on the NLRP3 inflammasome, N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide has been shown to have other biochemical and physiological effects. For example, N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of many inflammatory diseases. N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide has also been shown to reduce the expression of genes involved in inflammation and cell death.

Advantages and Limitations for Lab Experiments

One advantage of N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide is its specificity for the NLRP3 inflammasome, which reduces the risk of off-target effects. N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed. However, one limitation of N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for research on N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide. One area of interest is the development of more potent and selective NLRP3 inflammasome inhibitors. Another area of interest is the investigation of the role of the NLRP3 inflammasome in other diseases, such as cancer and autoimmune disorders. Additionally, the potential use of N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide in combination with other therapies, such as anti-inflammatory drugs or immunotherapies, should be explored. Finally, the development of more stable and bioavailable formulations of N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide may improve its clinical utility.

Synthesis Methods

N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide was first synthesized by chemists at the University of Queensland in Australia. The synthesis method involves a multi-step process, starting with the reaction of 4-nitrobenzoyl chloride with morpholine to form a key intermediate. This intermediate is then reacted with thiosemicarbazide to form the carbamothioyl derivative, which is subsequently cyclized to form the final product, N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide.

Scientific Research Applications

N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide has been extensively studied in preclinical models of inflammatory disease, where it has been shown to inhibit NLRP3 inflammasome activation and reduce inflammation. In a mouse model of gout, N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide was shown to reduce joint inflammation and pain. In a mouse model of Alzheimer's disease, N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide was shown to reduce brain inflammation and improve cognitive function. These results suggest that N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide may have broad therapeutic potential in a range of inflammatory diseases.

properties

Product Name

N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

N-[[4-(morpholine-4-carbonyl)phenyl]carbamothioyl]cyclopropanecarboxamide

InChI

InChI=1S/C16H19N3O3S/c20-14(11-1-2-11)18-16(23)17-13-5-3-12(4-6-13)15(21)19-7-9-22-10-8-19/h3-6,11H,1-2,7-10H2,(H2,17,18,20,23)

InChI Key

ALAKHWRKORUFJE-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Canonical SMILES

C1CC1C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Origin of Product

United States

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